(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine hydrochloride is a synthetic compound with significant interest in pharmaceutical research. It is classified under the category of pyridine derivatives and is known for its potential applications in medicinal chemistry. The compound has a specific stereochemistry, indicated by the (R) configuration, which plays a crucial role in its biological activity.
The compound's Chemical Abstracts Service (CAS) number is 1260845-81-5, and it is recognized for its unique molecular structure, which includes a fluorine atom and a methoxy group attached to a pyridine ring. This compound falls under the broader classification of heterocyclic compounds, specifically pyridine derivatives, which are known for their diverse biological activities.
The synthesis of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine hydrochloride typically involves several steps, including the introduction of the fluorine atom and the formation of the pyrrolidine ring. Common methods include:
The synthesis process often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the reaction progress and characterize the final product.
The molecular formula for (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine hydrochloride is , with a molecular weight of 269.14 g/mol. The structure features:
The compound's structural representation can be expressed in various formats:
COC1=NC=C(F)C=C1[C@H]1CCCN1.[H]Cl.[H]Cl
InChI=1S/C10H13FN2O.ClH/c1-14-10-8(5-7(11)6-13-10)9-3-2-4-12-9;/h5-6,9,12H,2-4H2,1H3;1H/t9-/m1./s1
(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine hydrochloride can participate in various chemical reactions typical of pyridine derivatives:
These reactions often require specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions. Reaction yields and selectivity are typically assessed using chromatographic techniques.
The mechanism of action for (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine hydrochloride is primarily studied within the context of its pharmacological effects. It is believed to interact with various biological targets, including:
Research indicates that compounds with similar structures often exhibit activity in central nervous system pathways, potentially affecting neurotransmitter systems.
The physical properties of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine hydrochloride include:
Key chemical properties include:
(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine hydrochloride has potential applications in various scientific fields:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7